2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride
Overview
Description
“2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride”, also known as L-proline hydroxamic acid hydrochloride, is a chemical compound that has gained widespread attention in various fields of research and industry due to its unique properties and potential applications. It has a molecular weight of 181.62 g/mol .
Molecular Structure Analysis
The molecular formula of “2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride” is C6H12ClNO3 . The InChI code is 1S/C6H11NO3.ClH/c8-5-1-2-7 (3-5)4-6 (9)10;/h5,8H,1-4H2, (H,9,10);1H .Physical And Chemical Properties Analysis
“2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride” is a pink solid .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . It’s used in the synthesis of bioactive molecules with target selectivity, and its derivatives are investigated for their structure-activity relationships.
Biomedicine
In biomedicine, this compound’s derivatives are explored for their potential as enzyme inhibitors. For example, pyroglutamic acid derivatives, which share structural similarities, have shown activity against enzymes like ATX .
Pharmacology
The compound’s derivatives are part of a broader class of pyrrolidine-based compounds that are present in numerous pharmaceuticals. They are studied for their therapeutic potential and are often used in the synthesis of drugs with various biological activities .
Organic Synthesis
In organic synthesis, the pyrrolidine ring is a versatile scaffold. It’s used for constructing complex molecules through ring construction from different precursors or functionalization of preformed rings, such as proline derivatives .
Material Science
While specific applications in material science are not directly mentioned, the structural features of pyrrolidine derivatives, like those found in this compound, are valuable in designing materials with desired properties due to their three-dimensional coverage and stereochemistry .
Analytical Chemistry
This compound can be used as a reference material or reagent in analytical chemistry to confirm the identity and purity of other substances. It’s also part of collections of unique chemicals used for early discovery research .
Safety And Hazards
properties
IUPAC Name |
2-(3-hydroxypyrrolidin-1-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5-1-2-7(3-5)4-6(9)10;/h5,8H,1-4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZQIXSMAAPHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855709 | |
Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxypyrrolidin-1-yl)acetic acid hydrochloride | |
CAS RN |
1187931-13-0 | |
Record name | (3-Hydroxypyrrolidin-1-yl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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